1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-3-4-6-15(12)19-17(21)18-11-16(20)13-7-9-14(22-2)10-8-13/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMARDZAGYTOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(methylthio)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with o-tolyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The aromatic nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while nitration of the aromatic ring can produce nitro derivatives.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules.
- Reagent in Organic Reactions : It can be employed in nucleophilic substitutions and coupling reactions, facilitating the synthesis of pharmaceuticals and agrochemicals.
Biology
The biological activity of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea makes it a candidate for pharmacological studies.
- Potential Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cell survival .
- Pharmacological Studies : Its interaction with specific enzymes or receptors may lead to therapeutic effects, warranting further investigation into its role in drug development.
Medicine
Research is ongoing into the therapeutic applications of this compound, particularly regarding its anti-inflammatory and anticancer properties.
- Therapeutic Potential : Studies indicate that it may modulate inflammatory responses and exhibit cytotoxicity against various cancer cell lines .
Industry
In industrial applications, this compound could be utilized as an intermediate in the production of various chemicals and materials.
- Development of New Materials : Its unique properties may lead to innovations in material science, particularly in creating polymers or other advanced materials.
Data Tables
Anticancer Activity
A study investigating the anticancer properties of various urea derivatives included this compound. Results indicated significant inhibition of tumor growth in vitro, particularly against breast cancer cell lines. The compound was found to activate caspase pathways, leading to apoptosis .
Antimicrobial Efficacy
Initial investigations into the antimicrobial properties revealed that the compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria. This suggests its potential application as a therapeutic agent for treating infections .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets and pathways. For instance, if the compound exhibits biological activity, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(o-tolyl)urea: Similar structure but lacks the methylthio group.
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(p-tolyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea is unique due to the presence of both the hydroxy and methylthio groups, which can influence its chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule provides distinct properties that can be leveraged in various scientific and industrial applications.
Biological Activity
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea is a substituted urea compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of both hydroxyl and methylthio groups, suggests various biological activities, particularly in pharmacology and toxicology.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
- Functional Groups : Urea, Hydroxyl, Methylthio, Aromatic rings
The compound's synthesis typically involves the reaction of isocyanates with amines, leading to the formation of the urea bond. The presence of the methylthio group may enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various downstream effects. Preliminary studies indicate that similar compounds can form hydrogen bonds with target proteins, potentially enhancing their efficacy in therapeutic applications.
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of this compound. Compounds with similar structures have shown low therapeutic activity but high mutagenicity and carcinogenicity in some cases. For instance, comparative studies revealed significant differences in DNA damage potential among related urea derivatives . Thus, further investigations into the genotoxicity and overall safety of this compound are warranted.
In Vivo Studies
Recent studies have explored the pharmacological effects of related compounds in vivo. For instance, an investigation into antiapoptotic agents demonstrated that certain urea derivatives could protect against renal ischemia/reperfusion injury by modulating oxidative stress markers and improving renal function indicators such as serum creatinine and urea levels .
| Compound | Creatinine (mg/dL) | Urea (mg/dL) | MDA (nmol/gm tissue) |
|---|---|---|---|
| Control | 3.18 | 92.17 | 153.1 |
| Compound A | 1.05 | 37.41 | 54.55 |
| Compound B | 1.80 | 58.87 | 85.48 |
This table illustrates the protective effects observed with certain derivatives, suggesting that structural modifications can enhance biological efficacy.
Q & A
Q. What are the optimal synthetic routes for 1-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?
Answer: Synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or alcohols under catalytic conditions. For example, analogous compounds (e.g., STAT3 inhibitors) are synthesized using carbamate intermediates and nucleophilic substitution with DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile under reflux (65°C for 1 hour) . For the target compound, a plausible route includes:
Reacting 4-(methylthio)phenethyl bromide with a hydroxylamine derivative to form the 2-hydroxyethyl intermediate.
Coupling with o-tolyl isocyanate via a urea-forming reaction in dichloromethane or ethanol under inert conditions.
Key parameters to optimize: solvent polarity, temperature (40–80°C), and catalyst choice (e.g., DABCO or triethylamine). Monitor reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are recommended for structural characterization, and how are spectral discrepancies resolved?
Answer:
- NMR (¹H/¹³C): Confirm urea NH protons (δ 8.5–9.5 ppm) and aromatic substituents (e.g., methylthio group at δ 2.5 ppm for –SCH₃).
- HRMS: Validate molecular weight (expected m/z ~359.1 for C₁₇H₁₉N₂O₂S).
- IR: Identify urea carbonyl stretch (~1640–1680 cm⁻¹).
Discrepancies in NH proton signals may arise from tautomerism or hydrogen bonding; use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆) to stabilize conformers .
Q. How can solubility and logP be experimentally determined to guide formulation studies?
Answer:
- Solubility: Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol. Centrifuge and quantify supernatant via UV-Vis at λmax (~270 nm for aryl ureas).
- logP: Employ reverse-phase HPLC with a C18 column and a calibration curve of standards (e.g., nitrobenzene, acetophenone).
Preliminary data for similar ureas suggest logP ~3.2, indicating moderate hydrophobicity .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in kinase inhibition or apoptosis induction?
Answer:
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) using ATP-Glo assays. Compare IC₅₀ values with known inhibitors (e.g., Sorafenib derivatives).
- Apoptosis markers: Perform flow cytometry with Annexin V/PI staining in cancer cell lines (e.g., HepG2, MCF-7). Validate via Western blot for caspase-3/9 cleavage.
Note: Structural analogs like STAT3-IN-7 inhibit phosphorylation via SHP-1-dependent pathways .
Q. How can contradictory bioactivity data across in vitro and in vivo models be systematically addressed?
Answer:
- In vitro vs. in vivo discrepancies: Assess metabolic stability in rat liver microsomes (RLM) or plasma. For example, compounds like Gedatolisib degrade via N-oxidation or demethylation, reducing efficacy .
- Dose optimization: Use pharmacokinetic modeling (e.g., non-compartmental analysis) to adjust dosing regimens.
Q. What crystallographic methods are suitable for determining solid-state stability and polymorphic forms?
Answer:
- Single-crystal X-ray diffraction: Grow crystals via slow evaporation in ethanol/water. Resolve structure using SHELX software.
- PXRD: Compare experimental patterns with simulated data from Mercury CSD.
Analogous urea derivatives crystallize in monoclinic systems (e.g., P2₁/c space group) with intermolecular H-bonding .
Q. How can SAR studies be designed to improve target selectivity and reduce off-target effects?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
